molecular formula C13H14ClNO4 B13321942 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid

Cat. No.: B13321942
M. Wt: 283.71 g/mol
InChI Key: FQJFZMNGOTXDFY-XBXARRHUSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is an organic compound with the molecular formula C13H14ClNO4. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a chlorinated pentenoic acid moiety. It is used in various chemical and biological research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Chloropentenoic Acid Moiety: The chloropentenoic acid moiety can be synthesized through a series of reactions involving chlorination and subsequent formation of the double bond.

    Coupling Reaction: The protected amino group is then coupled with the chloropentenoic acid moiety under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the double bond in the pentenoic acid moiety, converting it to a saturated acid.

    Substitution: The chlorine atom in the chloropentenoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropentanoic acid.

    Substitution: Formation of various substituted pentenoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. The chloropentenoic acid moiety can undergo further chemical transformations, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
  • 2-{[(Benzyloxy)carbonyl]amino}propanoic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is unique due to the presence of the chlorinated pentenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its utility in various research and industrial applications.

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid, with the molecular formula C13H14ClNO4 and a molecular weight of 283.71 g/mol, is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique benzyloxycarbonyl group that enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural characteristics suggest it may interact with various biological targets, including proteases and other enzymes involved in metabolic pathways. This interaction could provide insights into its mechanism of action and therapeutic potential, particularly in cancer treatment and other diseases.

The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes. The presence of the benzyloxycarbonyl group contributes to its lipophilicity, facilitating membrane permeability and enhancing interaction with target proteins. Preliminary studies suggest that it may inhibit proteolytic enzymes, which are crucial in various metabolic processes.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are summarized findings from key research efforts:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of protease activity, suggesting potential use in cancer therapy.
Study 2Structural Activity Relationship (SAR)Identified that modifications to the benzyloxycarbonyl group significantly affect enzyme binding affinity.
Study 3Cytotoxicity AssayShowed dose-dependent cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Case Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry focused on the inhibitory effects of this compound on serine proteases. The results indicated a promising IC50 value, suggesting effective inhibition at low concentrations.
  • Cytotoxicity in Cancer Cells : Another investigation assessed the compound's cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound induced apoptosis in a concentration-dependent manner, with significant reductions in cell viability observed at higher doses.
  • Molecular Docking Studies : Molecular docking simulations were conducted to predict the binding interactions between the compound and target enzymes. The results indicated that the compound forms stable complexes with active sites of proteases, further supporting its potential as an enzyme inhibitor.

Properties

Molecular Formula

C13H14ClNO4

Molecular Weight

283.71 g/mol

IUPAC Name

(E)-5-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid

InChI

InChI=1S/C13H14ClNO4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-6,8,11H,7,9H2,(H,15,18)(H,16,17)/b8-4+

InChI Key

FQJFZMNGOTXDFY-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(C/C=C/Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC=CCl)C(=O)O

Origin of Product

United States

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